molecular formula C17H20N6O B11223079 2-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]ethanol

2-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]ethanol

Cat. No.: B11223079
M. Wt: 324.4 g/mol
InChI Key: BOHLQZDZORVFNM-UHFFFAOYSA-N
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Description

2-(4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-ol is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-ol typically involves multi-step organic reactionsThe final step often involves the addition of an ethan-1-ol group under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-(4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cell proliferation.

Mechanism of Action

The mechanism of action of 2-(4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-ol primarily involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is crucial for cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-ol is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

2-[4-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C17H20N6O/c24-11-10-21-6-8-22(9-7-21)16-15-12-20-23(17(15)19-13-18-16)14-4-2-1-3-5-14/h1-5,12-13,24H,6-11H2

InChI Key

BOHLQZDZORVFNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=NC=NC3=C2C=NN3C4=CC=CC=C4

Origin of Product

United States

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